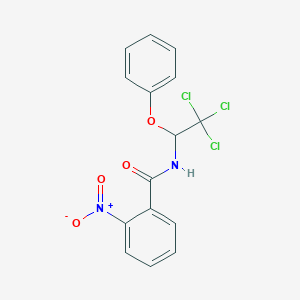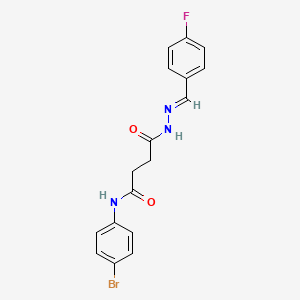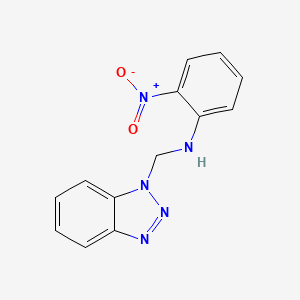![molecular formula C40H25ClF3NO3 B11699397 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B11699397.png)
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-氯-3-(三氟甲基)苯基]-1,7,8,9-四苯基-4-氮杂三环[5.2.1.0~2,6~]癸-8-烯-3,5,10-三酮是一种复杂的有机化合物,以其独特的结构特征和在各个领域的潜在应用而闻名。该化合物以多个苯基、氯取代的三氟甲基苯基和三酮部分的存在为特征,使其成为合成有机化学和材料科学领域的研究对象。
准备方法
合成路线和反应条件
4-[4-氯-3-(三氟甲基)苯基]-1,7,8,9-四苯基-4-氮杂三环[5.2.1.0~2,6~]癸-8-烯-3,5,10-三酮的合成通常涉及多步有机反应。一种常见的方法包括在受控温度条件下,使4-氯-3-(三氟甲基)苯基异氰酸酯与合适的先驱体反应。 该反应在非氯化有机溶剂中进行,该溶剂对异氰酸酯惰性,温度范围为 20°C 到 60°C 。 然后,将中间产物与对甲苯磺酸在极性溶剂中在高温下进一步反应,得到最终化合物 。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大,并针对产量和纯度进行了优化。使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
4-[4-氯-3-(三氟甲基)苯基]-1,7,8,9-四苯基-4-氮杂三环[5.2.1.0~2,6~]癸-8-烯-3,5,10-三酮经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成相应的氧化产物。
还原: 可以使用常见的还原剂进行还原反应,生成还原衍生物。
取代: 氯和三氟甲基可以参与取代反应,导致形成具有不同官能团的新化合物。
常用试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化锂铝和用于取代反应的亲核试剂。这些反应通常在受控的温度和压力条件下进行,以确保选择性和产率。
主要产品
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成三酮衍生物,而取代反应可以生成各种官能化化合物。
科学研究应用
4-[4-氯-3-(三氟甲基)苯基]-1,7,8,9-四苯基-4-氮杂三环[5.2.1.0~2,6~]癸-8-烯-3,5,10-三酮在科学研究中有多种应用:
化学: 用作合成复杂有机分子和材料的构建模块。
生物学: 研究其潜在的生物活性,包括镇痛作用。
工业: 用于开发具有特定性能的高级材料,例如高热稳定性和耐化学性。
作用机制
4-[4-氯-3-(三氟甲基)苯基]-1,7,8,9-四苯基-4-氮杂三环[5.2.1.0~2,6~]癸-8-烯-3,5,10-三酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过结合受体或酶、调节其活性并影响细胞过程来发挥其作用。确切的分子靶标和途径可能因具体应用和环境而异。
相似化合物的比较
类似化合物
4-氯-3-(三氟甲基)苯基异氰酸酯: 一种用于合成各种衍生物的相关化合物。
4-(三氟甲基)苄胺: 另一种具有三氟甲基的化合物,用于不同的化学应用。
4-(三氟甲基)苯基硼酸: 用于硼酸化学和偶联反应。
独特性
4-[4-氯-3-(三氟甲基)苯基]-1,7,8,9-四苯基-4-氮杂三环[5210~2,6~]癸-8-烯-3,5,10-三酮因其独特的结构特征而脱颖而出,包括多个苯基、氯取代的三氟甲基苯基和三酮部分的组合。
属性
分子式 |
C40H25ClF3NO3 |
|---|---|
分子量 |
660.1 g/mol |
IUPAC 名称 |
4-[4-chloro-3-(trifluoromethyl)phenyl]-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C40H25ClF3NO3/c41-30-22-21-28(23-29(30)40(42,43)44)45-35(46)33-34(36(45)47)39(27-19-11-4-12-20-27)32(25-15-7-2-8-16-25)31(24-13-5-1-6-14-24)38(33,37(39)48)26-17-9-3-10-18-26/h1-23,33-34H |
InChI 键 |
ADVPIZJIRKKLCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)C(F)(F)F)C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699314.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699338.png)
![(2E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11699341.png)


![1-(4-Ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B11699372.png)

![6-chloro-3-[(2Z)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11699381.png)
![2-(4-chlorophenoxy)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11699388.png)
![17-(5-Chloro-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11699393.png)
